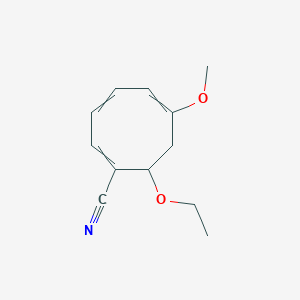
Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)- is a derivative of quinazoline, a heterocyclic compound with a wide range of biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-methoxyphenyl)ethoxy)-quinazoline typically involves the reaction of 2-aminobenzamide with 3-methoxyphenylacetic acid under reflux conditions. The reaction is catalyzed by a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product purity .
化学反応の分析
Types of Reactions
4-(2-(3-methoxyphenyl)ethoxy)-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(2-(3-methoxyphenyl)ethoxy)-quinazoline involves the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy. The compound binds to the active site of the target enzyme, preventing its normal function and leading to cell death .
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a wide range of biological activities.
4-Hydroxyquinazoline: Known for its anticancer properties.
2-Phenylquinazoline: Exhibits antimicrobial and antifungal activities.
Uniqueness
4-(2-(3-methoxyphenyl)ethoxy)-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for drug development .
特性
CAS番号 |
124427-42-5 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
4-[2-(3-methoxyphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-6-4-5-13(11-14)9-10-21-17-15-7-2-3-8-16(15)18-12-19-17/h2-8,11-12H,9-10H2,1H3 |
InChIキー |
FGYOUSIEQBDSSU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)

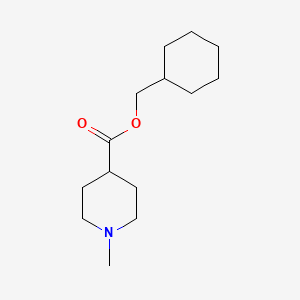
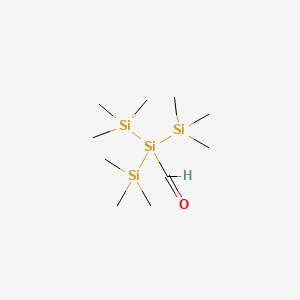


![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
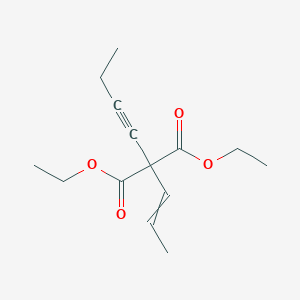
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
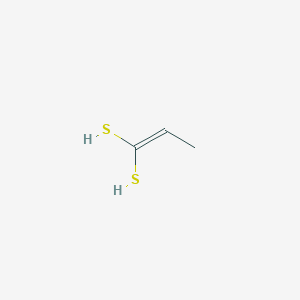
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

